molecular formula C14H21BO4 B3238217 4-Hydroxymethyl-3-methoxyphenylboronic acid pinacol ester CAS No. 1404094-91-2

4-Hydroxymethyl-3-methoxyphenylboronic acid pinacol ester

Cat. No.: B3238217
CAS No.: 1404094-91-2
M. Wt: 264.13 g/mol
InChI Key: IJIOTDLRHVKZSL-UHFFFAOYSA-N
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Safety and Hazards

The safety information available indicates that this compound may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions of “4-Hydroxymethyl-3-methoxyphenylboronic acid pinacol ester” could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, more research could be conducted to understand the mechanism of action of this compound.

Mechanism of Action

Target of Action

Boronic acids and their derivatives are often used in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds .

Mode of Action

The compound, also known as (2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol, is used as a reactant in the Suzuki-Miyaura cross-coupling reaction . This reaction is a powerful tool for the formation of carbon-carbon bonds, an essential process in organic synthesis . The compound can also be used to prepare ethylidenedihydroindolones as potential neoplastic agents .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which this compound is used, is a fundamental reaction in organic chemistry, widely used in the synthesis of various organic compounds .

Pharmacokinetics

It’s worth noting that the stability of boronic esters like this compound can present challenges in a biological context .

Result of Action

The compound can be used to synthesize various organic compounds via the Suzuki-Miyaura cross-coupling reaction . For example, it can be used to prepare ethylidenedihydroindolones, which are potential neoplastic agents . It can also be used to synthesize 5,6-dihydropyrrolo[2,1-b]isoquinoline derivatives .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of the reaction . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Chemical Reactions Analysis

4-Hydroxymethyl-3-methoxyphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). The major products formed from these reactions depend on the specific reactants and conditions used .

Properties

IUPAC Name

[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)11-7-6-10(9-16)12(8-11)17-5/h6-8,16H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIOTDLRHVKZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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